β1-Selectivity in Human Myocardium: A Direct Comparison with Bisoprolol
In radioligand binding studies using human ventricular myocardium, (R,S,S,R)-nebivolol exhibited 3–4 fold β1-selectivity, whereas bisoprolol showed a 16–20 fold β1-selectivity [1]. This direct head-to-head comparison indicates that while both are cardioselective, bisoprolol possesses a significantly higher in vitro selectivity ratio.
| Evidence Dimension | β1/β2-adrenoceptor binding selectivity ratio |
|---|---|
| Target Compound Data | 3–4 fold β1-selectivity |
| Comparator Or Baseline | Bisoprolol: 16–20 fold β1-selectivity |
| Quantified Difference | Bisoprolol is approximately 4–5 times more β1-selective than nebivolol in this human myocardial preparation. |
| Conditions | Radioligand binding assays ([125I]-iodocyanopindolol) on membrane preparations of human failing and nonfailing ventricular myocardium. |
Why This Matters
This data directly challenges the common perception of nebivolol as the most β1-selective agent; selection must be based on the specific β1-selectivity requirement and the concomitant need for vasodilatory properties, which bisoprolol lacks.
- [1] Maack C, Tyroller S, Schnabel P, Cremers B, Dabew E, Südkamp M, Böhm M. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. Br J Pharmacol. 2001 Apr;132(8):1817-26. doi:10.1038/sj.bjp.0703992. View Source
